molecular formula C13H18ClN3O2S B4280953 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide

Cat. No. B4280953
M. Wt: 315.82 g/mol
InChI Key: AIUMJRTWCWLSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide, also known as Temozolomide, is a chemotherapy drug that is used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. This drug is known to have a high efficacy rate and is often used in combination with other chemotherapy drugs.

Mechanism of Action

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is a prodrug that is metabolized in the liver to form the active metabolite, MTIC. MTIC is a DNA alkylating agent that causes DNA damage and ultimately leads to cell death. The DNA damage caused by MTIC is repaired by the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT). 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is known to be effective in tumors that have low levels of MGMT.
Biochemical and Physiological Effects:
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is known to cause a number of biochemical and physiological effects. It can cause myelosuppression, which is a reduction in the production of blood cells. This can lead to anemia, thrombocytopenia, and neutropenia. 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide can also cause nausea, vomiting, and fatigue. These side effects are often managed with supportive care such as antiemetics and blood transfusions.

Advantages and Limitations for Lab Experiments

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is a widely used chemotherapy drug and has been extensively studied in the laboratory setting. It is known to have a high efficacy rate and is often used in combination with other chemotherapy drugs. However, 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has limitations in the laboratory setting. It is known to be unstable in solution and has a short half-life. This can make it difficult to study the drug in vitro.

Future Directions

There are several future directions for the study of 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide. One area of research is the development of new formulations of the drug that are more stable in solution. Another area of research is the identification of biomarkers that can predict response to 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide. This would allow for more personalized treatment plans for patients. Additionally, there is ongoing research into the use of 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide in combination with immunotherapy drugs. This combination therapy has shown promise in the treatment of certain types of cancers.

Scientific Research Applications

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has been extensively studied in the field of oncology. It is used as a first-line treatment for glioblastoma multiforme and anaplastic astrocytoma. 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has also been studied in the treatment of other types of cancers such as melanoma, lymphoma, and neuroendocrine tumors. It has been shown to be effective in combination with other chemotherapy drugs such as cisplatin and carboplatin.

properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-9-8-10(14)5-6-11(9)19-7-3-4-12(18)16-17-13(20)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUMJRTWCWLSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 6
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.